7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine
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Overview
Description
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyrrolo[2,1-F][1,2,4]triazine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate pyrrole derivatives under specific reaction conditions. The synthetic methods can be classified into several categories:
Synthesis from Pyrrole Derivatives: This involves the use of pyrrole derivatives as starting materials, which undergo cyclization reactions to form the desired triazine ring.
Bromohydrazone Formation: This method involves the formation of bromohydrazone intermediates, which then undergo cyclization to yield the target compound.
Triazinium Dicyanomethylide Formation: This involves the formation of triazinium dicyanomethylide intermediates, followed by cyclization.
Multistep Synthesis: This method involves multiple steps, including the formation of key intermediates and their subsequent cyclization.
Transition Metal Mediated Synthesis: This involves the use of transition metal catalysts to facilitate the cyclization reactions.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine ring.
Chemical Reactions Analysis
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form biaryl or heterobiaryl derivatives.
Scientific Research Applications
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer.
Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors.
Chemical Biology: The compound is used in chemical biology to probe the functions of specific proteins and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways and processes, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine can be compared with other similar compounds, such as:
7-Bromo-4-chloro-pyrrolo[2,1-F][1,2,4]triazine: This compound has a similar structure but with a different substitution pattern.
7-Bromo-2-chloro-pyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid: This compound has an additional carboxylic acid group, which can influence its chemical properties and biological activities.
Pyrrolo[2,1-F][1,2,4]triazine Derivatives: Various derivatives of pyrrolo[2,1-F][1,2,4]triazine with different substituents can be compared to highlight the unique properties of this compound.
Properties
Molecular Formula |
C6H2BrClFN3 |
---|---|
Molecular Weight |
250.45 g/mol |
IUPAC Name |
7-bromo-2-chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H2BrClFN3/c7-5-1-3(9)4-2-10-6(8)11-12(4)5/h1-2H |
InChI Key |
CTOXACJOIMMMQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1F)C=NC(=N2)Cl)Br |
Origin of Product |
United States |
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